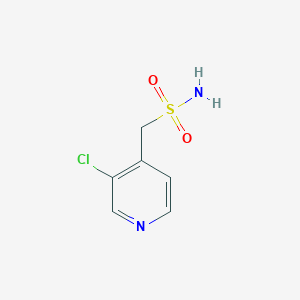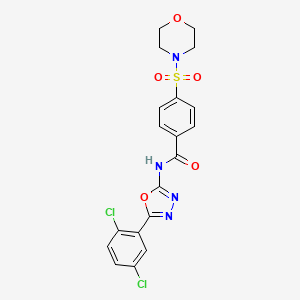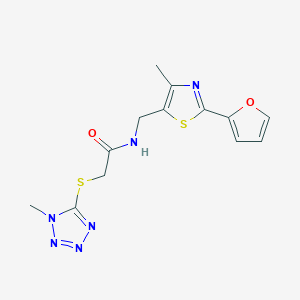
(3-Chloropyridin-4-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropyridin-4-yl)methanesulfonamide, also known as CPMS, is a chemical compound with the molecular formula C6H6ClN2O2S. It is a white crystalline solid that is widely used in scientific research for its unique properties. CPMS is an important intermediate in the synthesis of various drugs and biologically active molecules due to its ability to react with a variety of functional groups.
Mecanismo De Acción
The mechanism of action of (3-Chloropyridin-4-yl)methanesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of protein kinases, which are important regulators of cell growth and division. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antifungal and antiviral activity. This compound has also been shown to have anti-inflammatory activity, and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-Chloropyridin-4-yl)methanesulfonamide is its versatility in the synthesis of various biologically active molecules. It is also readily available and relatively inexpensive. However, this compound is highly reactive and can be difficult to handle, and its use requires specialized equipment and techniques.
Direcciones Futuras
There are many potential future directions for the use of (3-Chloropyridin-4-yl)methanesulfonamide in scientific research. One area of interest is the development of new anticancer agents and inhibitors of protein kinases. This compound may also have potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medicine and biotechnology.
Métodos De Síntesis
The synthesis of (3-Chloropyridin-4-yl)methanesulfonamide involves the reaction of 3-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out at room temperature and the product is obtained in high yield after purification by recrystallization.
Aplicaciones Científicas De Investigación
(3-Chloropyridin-4-yl)methanesulfonamide is widely used in scientific research as a building block for the synthesis of various biologically active molecules. It has been used in the synthesis of anticancer agents, antifungal agents, and antiviral agents. This compound has also been used in the synthesis of inhibitors of protein kinases, which are important targets for the development of new drugs.
Propiedades
IUPAC Name |
(3-chloropyridin-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPQOBYYSOSLSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CS(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)

![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396866.png)




![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)
